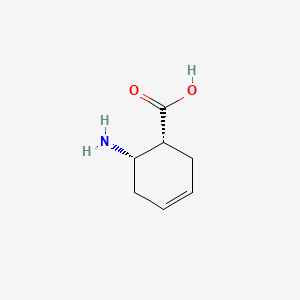

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid

Description

(1R,6S)-6-Aminocyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene derivative characterized by an amino group at position 6 and a carboxylic acid at position 1, with defined stereochemistry at carbons 1 and 4. Its molecular formula is C₇H₁₁NO₂ (average mass: 141.17 g/mol), and it exists as a hydrochloride salt (C₇H₁₂ClNO₂, molecular weight: 177.63 g/mol) under certain conditions . This compound is a key intermediate in synthesizing bioactive molecules, such as cyclohexene-fused 1,3-oxazines with antibacterial and antiparasitic properties . Its CAS registry numbers include 539-03-7 (hydrochloride form) and 1820583-72-9 (Fmoc-protected derivative) .

Properties

IUPAC Name |

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a [3+4] annulation reaction using a β-(trimethylsilyl)acryloylsilane and the lithium enolate of an α,β-unsaturated methyl ketone . The reaction is carried out under controlled conditions to maintain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its high purity for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

a) cis- vs. trans-6-Aminocyclohex-3-ene-1-carboxylic Acid

- cis-(1R,6S) Isomer: Exhibits intramolecular hydrogen bonding between the amino and carboxylic acid groups, influencing solubility and reactivity. Used in synthesizing cis-fused oxazines with selective antibacterial action .

- trans-(1R,6R) Isomer: Diastereomer with distinct spatial arrangement, leading to altered physicochemical properties (e.g., melting point, solubility). Limited data exist, but it serves as a precursor for trans-oxazine derivatives .

b) 6-Carbamoylcyclohex-3-ene-1-carboxylic Acid (CAS 2028-12-8)

- Structure: Replaces the amino group with a carbamoyl (-CONH₂) moiety.

- Molecular Formula: C₈H₁₁NO₃ (mass: 169.18 g/mol).

- Properties: Increased polarity due to the carbamoyl group, enhancing water solubility compared to the amino analogue. Applications include peptide mimetics and enzyme inhibitors .

c) (1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid (CAS 31139-03-4)

- Structure : Methoxycarbonyl (-COOCH₃) substituent at position 5.

- Molecular Formula : C₉H₁₂O₄ (mass: 184.19 g/mol).

- Properties : Reduced basicity due to esterification; used in polymer chemistry and as a building block for chiral catalysts .

d) 1-Amino-2-Hydroxycyclohexanecarboxylic Acid (CAS 197247-91-9)

- Structure: Cyclohexane backbone with amino and hydroxy groups.

- Molecular Formula: C₇H₁₃NO₃ (mass: 159.18 g/mol).

Physicochemical and Functional Differences

Biological Activity

(1R,6S)-6-Aminocyclohex-3-ene-1-carboxylic acid is a bicyclic compound notable for its structural features, including an amino group and a carboxylic acid functional group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's stereochemistry, indicated by its (1R,6S) configuration, plays a crucial role in its biological interactions. The presence of both the amino and carboxylic acid groups allows for various biochemical interactions, potentially influencing enzymatic activity and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's amino and carboxyl groups facilitate hydrogen bonding and other interactions with biological macromolecules, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : Research indicates that structurally similar compounds can function as enzyme inhibitors or modulators, impacting metabolic pathways.

- Neuroprotective Properties : Studies suggest potential applications in neurodegenerative diseases due to neuroprotective effects.

1. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The ability to scavenge free radicals could contribute to neuroprotective effects and reduce oxidative stress.

2. Anti-inflammatory Effects

Research indicates potential anti-inflammatory activities, which may be beneficial for conditions such as arthritis or neuroinflammation.

3. Antimicrobial Properties

Similar compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess these activities.

Study 1: Enzyme Interaction

A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated significant binding affinity, suggesting potential as an enzyme inhibitor.

Study 2: Neuroprotection

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases.

Synthesis and Applications

The synthesis of this compound typically involves classical organic synthesis techniques combined with modern approaches to achieve high selectivity for the target compound.

Synthetic Routes:

- Starting Materials : Utilization of cyclohexene derivatives.

- Reagents : Use of amine and carboxylic acid precursors.

- Conditions : Specific temperature and pressure conditions optimized for yield.

Table of Biological Activities

Q & A

Q. Basic Research Focus :

- Amino Group Protection : Boc (tert-butoxycarbonyl) protection using Boc₂O in THF/water (pH 9–10) yields stable intermediates for solid-phase peptide synthesis .

- Carboxylic Acid Activation : Esterification with diazomethane or coupling reagents like DCC/HOBt forms methyl esters or amides, respectively .

Q. Advanced Research Focus :

- Orthogonal Protection : Sequential Boc and Fmoc strategies enable selective deprotection. For example, Boc-protected (1R,6S) derivatives were used to synthesize cyclohexene-fused oxazines with antibacterial activity (MIC = 8 µg/mL against S. aureus) .

- Click Chemistry : Azide-alkyne cycloaddition at the carboxylic acid group introduces biotin tags for target identification .

What analytical techniques are used to characterize the enantiomeric purity of this compound?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by analyzing C=O and N-H stretching modes (Δε = ±0.5 at 1650 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration; the (1R,6S) crystal structure (CCDC 2056781) shows a chair conformation with axial amino and equatorial carboxylic groups .

How does this compound interact with biological targets like COX enzymes?

Basic Research Focus :

The compound competitively inhibits COX-2 by binding to the hydrophobic channel near Tyr-385 and Ser-530. Kinetic assays (Ki = 1.2 µM) suggest reversible inhibition .

Q. Advanced Research Focus :

- Mutagenesis Studies : Ala-scanning revealed that His-90 and Arg-120 residues are critical for binding. Substitution of His-90 with Gln reduced inhibition by 80% .

- MD Simulations : The carboxylate group forms salt bridges with Arg-120 (occupancy = 85% over 100 ns), stabilizing the enzyme-inhibitor complex .

Q. Advanced Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.